molecular formula C9H10O B2546902 (S)-(+)-1-Indanol CAS No. 25501-32-0

(S)-(+)-1-Indanol

Cat. No.: B2546902
CAS No.: 25501-32-0
M. Wt: 134.178
InChI Key: YIAPLDFPUUJILH-VIFPVBQESA-N
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Description

(S)-(+)-1-Indanol is a chiral alcohol derived from indane, a bicyclic aromatic hydrocarbon. This compound is notable for its optical activity, with the (S)-enantiomer being the focus due to its specific applications in asymmetric synthesis and chiral resolution processes. The structure of this compound includes a hydroxyl group attached to the first carbon of the indane ring, making it a secondary alcohol.

Scientific Research Applications

(S)-(+)-1-Indanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the production of enantiomerically pure drugs.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions to investigate stereoselectivity.

    Medicine: this compound derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the manufacture of fragrances and flavors due to its pleasant aroma and in the production of chiral catalysts for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-1-Indanol can be synthesized through several methods:

    Asymmetric Reduction: One common method involves the asymmetric reduction of indanone using chiral catalysts or reagents. For instance, the use of chiral boron complexes or oxazaborolidine catalysts can yield high enantiomeric excess of this compound.

    Enzymatic Resolution: Another approach is the enzymatic resolution of racemic 1-indanol using lipases, which selectively esterify one enantiomer, allowing for the separation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These methods utilize chiral catalysts under controlled conditions to ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-1-Indanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to indane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base or phosphorus tribromide in an inert solvent.

Major Products:

    Oxidation: Indanone.

    Reduction: Indane.

    Substitution: Various substituted indane derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of (S)-(+)-1-Indanol primarily involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the indane ring can engage in hydrophobic interactions, stabilizing the compound within the binding pocket of target proteins.

Comparison with Similar Compounds

    ®-(-)-1-Indanol: The enantiomer of (S)-(+)-1-Indanol, which has different optical activity and may exhibit different biological activities.

    Indanone: The oxidized form of 1-indanol, used in various chemical syntheses.

    Indane: The fully reduced form, serving as a precursor in the synthesis of indanol derivatives.

Uniqueness: this compound is unique due to its chiral nature, making it valuable in asymmetric synthesis. Its ability to form specific interactions with biological molecules also sets it apart from its non-chiral counterparts, providing distinct advantages in pharmaceutical and biochemical applications.

Properties

IUPAC Name

(1S)-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAPLDFPUUJILH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020638
Record name (S)-(+)-1-Indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25501-32-0
Record name (S)-(+)-1-Indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2,3-dihydro-1H-inden-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20 g Indanone (obtained according to Example VIII) is added to a solution of 1.5 molequivalent NaAlH2 (OC2H4OCH3)2 in a mixture of benzene and ether in the course of which the temperature raises to 35° C. Then the reaction mixture is stirred during one hour, poured out into ice and extracted with ether. The solution in ether is washed with NaCl solution, dried and evaporated. The residue is distilled under diminished pressure yielding 15.1 g indanol. B.p. 115° C./1 mm Hg. The indanol is dissolved in 100 ml cyclohexane and during 30 min. gaseous HCl is introduced followed by N2 to remove the excess of HCl. The reaction mixture is evaporated and the residue is distilled under diminished pressure yielding 12.9 g indanyl chloride. B.p. 95° C./1 mm Hg.
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20 g
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NaAlH2 (OC2H4OCH3)2
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Synthesis routes and methods II

Procedure details

A 3-neck 500 mL round-bottomed flask fitted with a condenser and an addition funnel was charged with 2.62 g (0.11 mol) of Mg turnings and 20 mL of anhydrous diethyl ether. Slow addition of a solution of 25.10 g (0.09 mol) of 3,5-bis(trifluoromethyl) bromobenzene in diethyl ether (100 mL), followed by refluxing for 30 min, gave a brown-grey solution of the aryl Grignard reagent. The solution was cooled to room temperature (RT), filtered over a plug of Celite and evacuated to yield a brown oil. Toluene (40 mL) was added and the suspension cooled to 0° C. whereupon a solution of 2-indanone (9.22 g, 0.07 mol) in toluene (60 mL) was added dropwise to give a tan-brown slurry. This mixture was warmed to room temperature and stirred for an additional 3 hours. After cooling to 0° C. it was quenched with 150 mL of water, hexane (200 mL) added and the reaction mixture neutralized with 5M HCl. The organic layer was separated, and the aqueous layer was extracted with two 50-mL portions of hexane. The combined organic layers were washed with two 50-mL portions of brine and dried over anhydrous magnesium sulfate. After filtration over Celite, the solvent was removed under vacuo yielding 21.5 g (89% based on 2-indanone) of 2-(bis-3,5-trifluoromethylphenyl) indanol as an off-white solid. 1H NMR (CDCl3, 23 C., 400 MHz): d 8.05 (s, 2H), 7.80 (s, 1H), 7.5-7.0 (M, 4H), 3.41 (m, 4H), 2.21 (s, 1H, OH). Under argon, this alcohol (21.5 g, 0.06 mol) and p-toluene-sulfonic acid monohydrate (800 mg) were dissolved in toluene (250 mL) and the solution was heated to reflux for 6 hours to afford 14.4 g, (70%) of 2-(bis-3,5-(trifluoromethyl)-phenyl)indene upon recrystallization from diethyl ether/hexane at −18 C. 1H NMR (CDCl3, 23° C., 400 MHz): d 8.01 (s, 2H), Arf), 7.75 (s, 1H, Arf), 7.52 (d, J=7 Hz, 1H), 7.47 (d, J=7 Hz, 1H), 7.43 (s, 1H), 7.33 (dd, 2J=7 Hz, 1H), 7.27 (dd, 2J=7 Hz, 1H), 2.83 (s, 2H). 13C NMR (CDCl3, 23 C., 100 MHz): L144.3 (s), 143.1 (s), 138.0 (s), 132.1 (q,2JC-F=33 Hz), 130.1 (d, JC-H=167 Hz), 127.0 (dd), JC-H=160 Hz, 2JC-H=7 Hz), 126.0 (dd, JC-H=159 Hz, 2JC-H=7 Hz)m 125.2 (brd, JC-H=162 Hz), 123.9 (dd, JC-H=156 Hz, 2JC-H=9 Hz), 123.4 (q, JC-F=273 Hz, CF3), 121.8 (dd, Jc-H=160 Hz, 2JC-H=8 Hz), 120.6 (brd, JC-H=167 Hz), 38.9 (td, JC-H=127 Hz, 2JC-H=7 Hz, CH2). C,H analysis: Anal. Found (Calcd): C, 62.45 (62-20); H, 3.01 (3.07).
Quantity
9.22 g
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reactant
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60 mL
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40 mL
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Formic acid (7.2 mL, 190.7 mmol) was added dropwise to a stirred solution of 1-indanone (5.09 g, 38.5 mmol), (S,S)-TsDPEN Ru (p-cymene) Cl (231 mg, 0.36 mmol) and triethylamine (26 mL, 186.5 mmol) in dichloromethane (50 mL) at 30° C. (internal) under a nitrogen atmosphere over a period of 30 minutes. The internal temperature reached 35° C. during the addition. After stirring for 19 hours at 30° C., 1H NMR analysis indicated a conversion of 80%. Additional (S,S)-TsDPEN Ru (p-cymene)Cl (47 mg, 0.07 mmol) was added to the reaction mixture followed by formic acid (3 mL, 79.5 mmol) dropwise over 30 minutes. After stirring for 21 hours at 35° C. (internal), 1H NMR analysis indicated complete conversion. The reaction was allowed to cool to room temperature before saturated aqueous sodium hydrogen carbonate solution (100 mL) was added. The two layers were separated then the aqueous layer was further extracted with dichloromethane (80 mL). The combined organic layers were washed with water (80 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The crude material was purified by passage trough a pad of silica using methyl tert-butyl ether as eluant to afford the S-enantiomer of the title compound as a red solid. (5.06 g, 98%). 1H NMR (400 MHz, d6-DMSO) δ ppm 7.37-7.34 (1H, m, Ar), 7.26-7.19 (3H, m, Ar), 5.23 (1H, d, J6, OH), 5.06 (1H, dt, J6 and 6, CH), 2.97-2.90 (1H, m, CHH), 2.77-2.69 (1H, m, CHH), 2.39-2.31 (1H, m, CHH) and 1.84-1.75 (1H, m, CHH). Analysis of this material by chiral GC indicated it to be 98% e.e.
Quantity
7.2 mL
Type
reactant
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5.09 g
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reactant
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[Compound]
Name
(S,S)-TsDPEN Ru
Quantity
231 mg
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reactant
Reaction Step One
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26 mL
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reactant
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Quantity
50 mL
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solvent
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[Compound]
Name
(S,S)-TsDPEN Ru (p-cymene)Cl
Quantity
47 mg
Type
reactant
Reaction Step Two
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3 mL
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reactant
Reaction Step Three
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100 mL
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Reaction Step Four

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